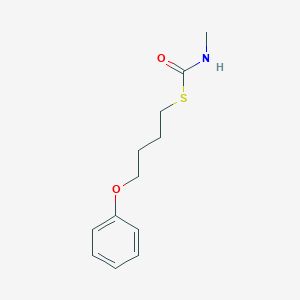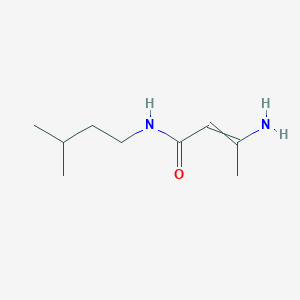
3-Amino-N-(3-methylbutyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(3-methylbutyl)but-2-enamide is an organic compound with a unique structure that includes an amino group, a methylbutyl group, and an enamide functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-methylbutyl)but-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with but-2-enoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-methylbutyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(3-methylbutyl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-methylbutyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(2-methylbutyl)but-2-enamide
- 3-Amino-N-(3-ethylbutyl)but-2-enamide
- 3-Amino-N-(3-methylpentyl)but-2-enamide
Uniqueness
3-Amino-N-(3-methylbutyl)but-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of the 3-methylbutyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
110262-82-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-amino-N-(3-methylbutyl)but-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)4-5-11-9(12)6-8(3)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
DNEAXOSSWDZKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


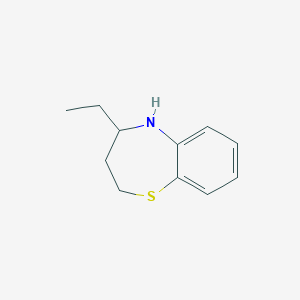


![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
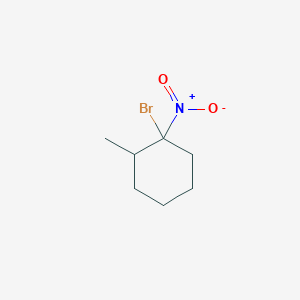
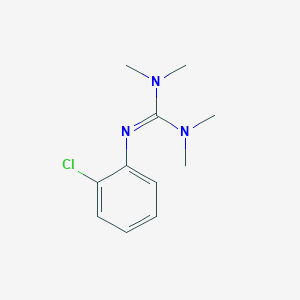

![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
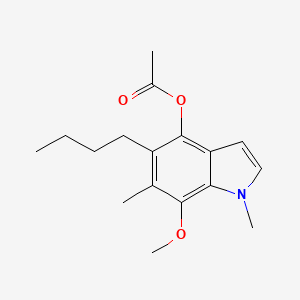
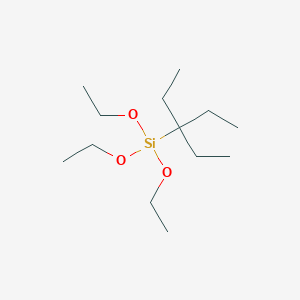
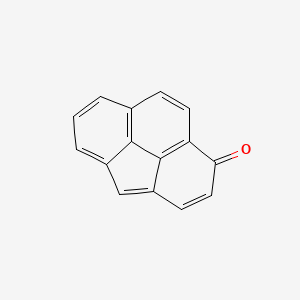
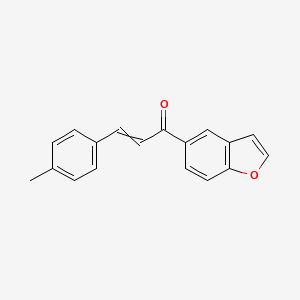
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
